molecular formula C15H17N5O4 B4015595 6-HYDROXY-2-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDROPYRIDAZIN-3-ONE

6-HYDROXY-2-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDROPYRIDAZIN-3-ONE

Cat. No.: B4015595
M. Wt: 331.33 g/mol
InChI Key: JJYVRDHCJHBYMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-HYDROXY-2-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring fused with a piperazine moiety, which is further substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-HYDROXY-2-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where the pyridazine derivative reacts with a piperazine compound.

    Substitution with Nitrophenyl Group: The nitrophenyl group is introduced through electrophilic aromatic substitution reactions, often using nitration reagents such as nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-HYDROXY-2-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDROPYRIDAZIN-3-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, nucleophiles

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amino derivatives

    Substitution: Formation of substituted piperazine derivatives

Scientific Research Applications

6-HYDROXY-2-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-HYDROXY-2-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, neurotransmission, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • **6-HYDROXY-2-{[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDROPYRIDAZIN-3-ONE
  • **6-HYDROXY-2-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDROPYRIDAZIN-3-ONE

Comparison

Compared to similar compounds, 6-HYDROXY-2-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDROPYRIDAZIN-3-ONE is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-1H-pyridazine-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4/c21-14-5-6-15(22)19(16-14)11-17-7-9-18(10-8-17)12-1-3-13(4-2-12)20(23)24/h1-6H,7-11H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYVRDHCJHBYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CN2C(=O)C=CC(=O)N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-HYDROXY-2-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDROPYRIDAZIN-3-ONE
Reactant of Route 2
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6-HYDROXY-2-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDROPYRIDAZIN-3-ONE
Reactant of Route 3
6-HYDROXY-2-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDROPYRIDAZIN-3-ONE
Reactant of Route 4
Reactant of Route 4
6-HYDROXY-2-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDROPYRIDAZIN-3-ONE
Reactant of Route 5
6-HYDROXY-2-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDROPYRIDAZIN-3-ONE
Reactant of Route 6
6-HYDROXY-2-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDROPYRIDAZIN-3-ONE

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